molecular formula C10H9NO4S B7976616 2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid

2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid

Cat. No.: B7976616
M. Wt: 239.25 g/mol
InChI Key: IZOBQUKTOXLEAM-UHFFFAOYSA-N
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Description

2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid is a compound that features a thiophene ring fused with an isoxazole ring, connected to an acetic acid moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can yield amines.

Scientific Research Applications

2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid is unique due to its combined thiophene and isoxazole structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in compounds containing only one of these rings.

Properties

IUPAC Name

2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c12-10(13)6-14-5-7-4-8(15-11-7)9-2-1-3-16-9/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOBQUKTOXLEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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